(1R)-2-methyl-2,9-diazapentacyclo[13.3.1.05,18.08,17.011,16]nonadeca-5(18),6,8(17),11,13,15-hexaen-10-one
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Overview
Description
®-7-Methyl-1,6,6a,7,8,9-hexahydro-1,7-diaza-benzo[cd]pyren-2-one is a complex organic compound belonging to the class of diazabenzo[cd]pyrenes. This compound is characterized by its unique structure, which includes a hexahydro-1,7-diaza-benzo[cd]pyrene core with a methyl group at the 7th position. The compound’s structure imparts specific chemical and physical properties that make it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Methyl-1,6,6a,7,8,9-hexahydro-1,7-diaza-benzo[cd]pyren-2-one typically involves multi-step organic reactions. One common approach is the cyclization of biphenyl intermediates, which can be achieved through transannular ring closures . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
®-7-Methyl-1,6,6a,7,8,9-hexahydro-1,7-diaza-benzo[cd]pyren-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the molecule.
Scientific Research Applications
®-7-Methyl-1,6,6a,7,8,9-hexahydro-1,7-diaza-benzo[cd]pyren-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of ®-7-Methyl-1,6,6a,7,8,9-hexahydro-1,7-diaza-benzo[cd]pyren-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Benzo[a]pyrene: A polycyclic aromatic hydrocarbon with known carcinogenic properties.
Pyrene: An aromatic hydrocarbon used in the synthesis of metal-organic frameworks.
Peropyrene and Teropyrene: Extended conjugated derivatives of pyrene with unique photophysical properties.
Uniqueness
®-7-Methyl-1,6,6a,7,8,9-hexahydro-1,7-diaza-benzo[cd]pyren-2-one is unique due to its specific diazabenzo[cd]pyrene core and the presence of a methyl group at the 7th position. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C18H16N2O |
---|---|
Molecular Weight |
276.3 g/mol |
IUPAC Name |
(1R)-2-methyl-2,9-diazapentacyclo[13.3.1.05,18.08,17.011,16]nonadeca-5(18),6,8(17),11,13,15-hexaen-10-one |
InChI |
InChI=1S/C18H16N2O/c1-20-8-7-10-5-6-13-17-15-11(9-14(20)16(10)17)3-2-4-12(15)18(21)19-13/h2-6,14H,7-9H2,1H3,(H,19,21)/t14-/m1/s1 |
InChI Key |
GTFWUPYRBYXCRC-CQSZACIVSA-N |
Isomeric SMILES |
CN1CCC2=C3[C@H]1CC4=C5C3=C(C=C2)NC(=O)C5=CC=C4 |
Canonical SMILES |
CN1CCC2=C3C1CC4=C5C3=C(C=C2)NC(=O)C5=CC=C4 |
Origin of Product |
United States |
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